molecular formula C18H18N2S B2873607 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole CAS No. 1207024-13-2

2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Cat. No.: B2873607
CAS No.: 1207024-13-2
M. Wt: 294.42
InChI Key: RNBBQXVEQKGKPU-UHFFFAOYSA-N
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Description

2-(Ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a synthetic, trisubstituted imidazole derivative supplied for research use only. This compound is of significant interest in medicinal chemistry, particularly in the field of immuno-oncology, as part of the investigation into indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is a immunomodulatory enzyme that is a promising therapeutic target for the treatment of cancer, where it can contribute to a state of pathological immune suppression that allows tumors to evade host defenses . Inhibition of IDO represents a strategy to restore effective antitumor immune responses. Structurally, this molecule belongs to a class of 4-phenyl-imidazole compounds known to interact with the heme iron in the enzyme's active site . The specific incorporation of an ethylthio group at the 2-position and a p-tolyl group at the 5-position is designed to explore structure-activity relationships, as research on analogous compounds suggests that sulfur-containing moieties can enhance protein-ligand interactions within the IDO binding pocket . The phenyl and p-tolyl aromatic systems are characteristic of a pharmacophore model that includes a heme iron-binding group flanked by aromatic structures, which is associated with inhibitory activity . Researchers can utilize this compound as a chemical tool to further elucidate the mechanism of IDO and for the development of novel immunotherapeutic agents.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-11-9-14(2)10-12-15)20(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBBQXVEQKGKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Methods

Cyclocondensation remains a foundational strategy for imidazole synthesis. For 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, this typically involves reacting α-diketones or aldehydes with amines and sulfur-containing reagents. A representative protocol uses benzaldehyde derivatives, ammonium acetate, and ethylthioacetate under reflux conditions in acetic acid. The reaction proceeds via the Debus-Radziszewski mechanism, where the imidazole ring forms through condensation and cyclization.

Key challenges include controlling regioselectivity to ensure proper substitution at positions 1, 2, and 5. For instance, substituting the p-tolyl group requires precise stoichiometric ratios of p-tolualdehyde to avoid byproducts like 1,2,4-trisubstituted imidazoles. Yields in these reactions typically range from 50–65%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Multi-Step Substitution Strategies

Multi-step approaches involve constructing the imidazole core followed by introducing substituents. One method begins with 1-phenyl-5-(p-tolyl)-1H-imidazole, which undergoes thiolation using ethylthiol in the presence of a base like potassium carbonate. This nucleophilic substitution at position 2 is facilitated by polar aprotic solvents (e.g., dimethylformamide) at 80–100°C.

A critical limitation is the competing oxidation of ethylthiol to disulfides, which reduces the availability of the thiolating agent. To mitigate this, inert atmospheres (e.g., nitrogen or argon) and stabilizing agents like triphenylphosphine are employed. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity, though yields remain moderate (60–70%).

Advanced Catalytic and Non-Catalytic Methods

Catalyst-Free Cyclization

Recent advancements emphasize green chemistry principles. A catalyst-free [3+2] cyclization between benzimidamides and vinyl azides has been adapted for synthesizing 2,4-disubstituted imidazoles. For the target compound, this method involves:

  • Preparing N-phenylbenzimidamide from aniline and benzonitrile.
  • Reacting with 4-methylstyryl azide under reflux in acetonitrile.
  • Introducing the ethylthio group via post-cyclization thiolation.

This approach eliminates metal catalysts, reducing costs and environmental impact. Yields reach 85–89% when using 1,8-diazabicycloundec-7-ene (DBU) as a base, which enhances cyclization efficiency without side reactions.

Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route for introducing alkylthio groups. A protocol derived from patent literature involves:

  • Synthesizing 1-phenyl-5-(p-tolyl)-1H-imidazole-2-carbaldehyde via Vilsmeier-Haack formylation.
  • Reducing the aldehyde to a primary alcohol using sodium borohydride.
  • Converting the alcohol to a thiol via Mitsunobu reaction with ethylthiol.

This method achieves 75–80% yield but requires stringent moisture control due to Grignard reagent sensitivity. Intermediate purification via vacuum distillation ensures high enantiomeric purity (>98%).

Comparative Analysis of Methodologies

Yield and Purity Considerations

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation 50–65 85–90 Simple setup Low regioselectivity
Multi-Step Substitution 60–70 90–95 High functional group tolerance Multiple purification steps
Catalyst-Free 85–89 95–98 Environmentally friendly Requires specialized azides
Grignard-Based 75–80 98–99 High enantiopurity Moisture-sensitive reagents

Reaction Condition Optimization

Temperature, solvent choice, and catalyst loading significantly impact outcomes. For cyclocondensation, acetic acid at 120°C maximizes ring closure rates, while dimethyl sulfoxide (DMSO) enhances solubility in multi-step substitutions. Catalyst-free methods benefit from acetonitrile’s high dielectric constant, stabilizing transition states during cyclization.

Industrial-Scale Production Techniques

Scalable synthesis requires cost-effective reagents and continuous flow systems. A patented continuous process involves:

  • Automated feeding of benzaldehyde derivatives and ethylthioacetate into a tubular reactor.
  • Real-time monitoring via in-line IR spectroscopy to adjust residence times (30–60 minutes).
  • Continuous extraction using membrane-based separators.

This system achieves 70% yield at kilogram-scale production, with a throughput of 5 kg/h.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethylthio group or to modify the imidazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitro compounds, and Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-ethylthiolated imidazole derivatives.

    Substitution: Halogenated or nitro-substituted imidazole derivatives.

Scientific Research Applications

2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is an organic compound with the molecular formula C18H18N2SC_{18}H_{18}N_2S. It is an imidazole derivative with an ethylthio group at position 2, a phenyl group at position 1 and a p-tolyl group at position 5. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This structure gives the compound its unique chemical properties and a variety of potential applications.

Scientific Research Applications

This compound has been investigated for its use in chemistry, biology, medicine, and industry.

Chemistry

This compound can function as a ligand in coordination chemistry and catalysis. The molecule can form complexes with transition metals, which can enhance their catalytic properties. It can also be applied to the development of covalent organic frameworks (COFs) for optoelectronic applications, such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light emitting diodes.

Biology

This compound has been explored for its potential as an antimicrobial and antifungal agent. The imidazole ring can interact with biological targets, disrupting microbial cell functions. Thiophene derivatives, which could potentially include this compound, have been found to have antimicrobial activity.

Medicine

This compound's potential as an anti-inflammatory and anticancer agent has been explored. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

This compound can be utilized in the synthesis of advanced materials and polymers. Its unique structure can impart desirable properties to the final products. It may also be used in the preparation of p-Tolylacetic acid.

Cell Viability

Mechanism of Action

The mechanism of action of 2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The ethylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Source
2-(Ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole 2: -S-C₂H₅; 1: Ph; 5: p-tolyl C₁₉H₁₈N₂S Potential α-glucosidase inhibition (inferred from ethylthio analogs) Synthesis
2-((2-(Ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole (34) Oxadiazole appended to imidazole C₁₉H₁₈N₄OS Demonstrated enzyme inhibition; IC₅₀ = 6.10–7.34 µM (α-glucosidase)
1-Ethyl-4-phenyl-2-(m-tolyl)-5-(p-tolyl)-1H-imidazole 2: m-tolyl; 1: ethyl; 5: p-tolyl C₂₄H₂₃N₂ Higher lipophilicity due to m-tolyl; used in catalytic studies
1-Benzyl-5-(thiophen-3-yl)-2-(p-tolyl)-1H-imidazole 1: benzyl; 5: thiophen-3-yl; 2: p-tolyl C₂₆H₂₁N₂S Enhanced aromatic stacking; explored in materials science
1-Ethyl-5-(4-phenylphenyl)-1H-imidazole-2-thiol 2: -SH; 5: biphenyl; 1: ethyl C₁₇H₁₆N₂S Thiol group increases reactivity; applications in coordination chemistry

Physicochemical Properties

  • Lipophilicity : The ethylthio group in the target compound increases lipophilicity (logP ≈ 3.5 estimated) compared to hydroxyl or carboxylate analogs, enhancing membrane permeability .
  • Electronic Effects : The p-tolyl group at position 5 provides electron-donating methyl stabilization, while the ethylthio group at position 2 introduces moderate electron-withdrawing effects, as seen in NMR chemical shifts (δ ~2.5 ppm for methyl groups) .

Biological Activity

2-(ethylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. The imidazole ring structure is pivotal in its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an ethylthio group, a phenyl group, and a p-tolyl group. This unique combination contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions in enzymes, which may inhibit their activity.
  • Metabolic Transformation : The ethylthio group can undergo metabolic transformations, leading to reactive intermediates that interact with cellular components.
  • Pathway Modulation : These interactions can modulate various biological pathways, resulting in antimicrobial, anti-inflammatory, or anticancer effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi.

Key Findings:

  • In vitro studies indicate that the compound has potential as an antimicrobial agent, disrupting microbial growth through its interaction with cellular targets.
  • Minimum inhibitory concentration (MIC) values have been determined for several derivatives, showcasing their efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
E. coli0.25

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound demonstrates cytotoxic effects against several cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : In vitro assays on human cancer cell lines reveal varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .
    Cell LineIC50 (µM)Reference
    HCT-151.8
    NCI-H4603.8
  • Apoptosis Induction : Studies have shown that treatment with the compound leads to increased early and late apoptotic cells in cancer cell lines, suggesting a mechanism of action involving apoptosis induction .

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